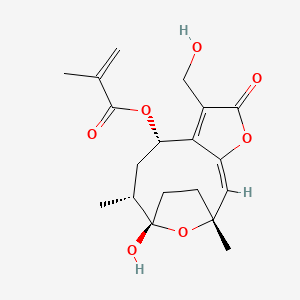

8alpha-(2-Methylacryloyloxy)hirsutinolide

Description

Overview of Sesquiterpene Lactones as Natural Products in Chemical Biology

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds, classified as terpenoids, which are characterized by a 15-carbon backbone and a defining lactone ring. tandfonline.com These specialized plant metabolites are particularly abundant in the Asteraceae family, one of the largest families of flowering plants. tandfonline.comkoreascience.kr Historically, plants containing STLs have been used in traditional medicine to treat inflammation and cancer. researchgate.net

In the field of chemical biology, STLs are of significant interest due to their wide array of pharmacological and biological activities. These activities include antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties. koreascience.krresearchgate.net A key structural feature responsible for much of their bioactivity is the α-methylene-γ-lactone group, which can react with biological nucleophiles such as the sulfhydryl groups in proteins and enzymes. tandfonline.comresearchgate.net The diverse structures and potent biological effects of STLs have made them valuable molecules for developing novel pharmaceuticals. koreascience.kr Researchers continue to explore their therapeutic potential, with some STLs like artemisinin (B1665778) (for malaria) and mipsagargin (B1649290) (for tumors) already in clinical use. koreascience.kr

The Hirsutinolide Skeletal Class: Structural and Biological Significance

Within the vast family of sesquiterpene lactones, the hirsutinolide-type represents a specific skeletal class with distinct structural features and biological activities. These compounds are frequently isolated from plants of the Vernonia and Lessingianthus genera, also part of the Asteraceae family. researchgate.netresearchgate.netnih.gov Structurally, hirsutinolides are characterized by an α,β-unsaturated-γ-lactone moiety and often a 1β,4β-epoxy group, which are considered important for their biological function. nih.gov

The biological significance of the hirsutinolide class is notable, particularly in the areas of cancer and inflammation research. researchgate.netnih.gov Many hirsutinolides exhibit potent cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net A primary mechanism of action for their anticancer and anti-inflammatory effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov STAT3 is a transcription factor that is often constitutively activated in cancer cells, playing a key role in tumor cell survival, proliferation, and migration. nih.govresearchgate.net Studies have shown that specific hirsutinolides can directly bind to STAT3, disrupting its DNA-binding activity and inhibiting tumor growth both in vitro and in vivo. researchgate.netnih.gov The presence of lipophilic ester groups on the hirsutinolide scaffold, particularly at the C-13 position, appears to be crucial for this STAT3-inhibitory activity. nih.gov

Contextualizing 8alpha-(2-Methylacryloyloxy)hirsutinolide within Hirsutinolide Research

This compound is a specific member of the hirsutinolide family, isolated from plants such as Vernonia cinerea. researchgate.net Research on this compound and its close derivatives, particularly its 13-O-acetate form, has provided valuable insights into the therapeutic potential of this class.

Studies have identified this compound-13-O-acetate as an inhibitor of several key enzymes. It acts as an irreversible, mechanism-based inhibitor of cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine (B1678760) metabolism. researchgate.netmedchemexpress.com It also inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that metabolize neurotransmitters like dopamine (B1211576). researchgate.netmedchemexpress.com This dual inhibitory action on enzymes related to nicotine and dopamine pathways suggests a potential role in developing therapies for tobacco dependence. researchgate.net

Furthermore, in line with the broader activities of the hirsutinolide class, derivatives of this compound have been investigated for their anticancer properties. Research has confirmed that these compounds can suppress tumor growth, contributing to the understanding of structure-activity relationships within the hirsutinolide series. researchgate.net The investigation of this compound and its analogs continues to be an active area of research, highlighting the compound's importance in the search for new bioactive agents from natural sources.

Interactive Data Table: Properties of this compound-13-O-acetate

This table summarizes key chemical identifiers and computed properties for a closely related and well-studied derivative.

| Property | Value |

| IUPAC Name | [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate nih.gov |

| Molecular Formula | C21H26O8 nih.gov |

| Molecular Weight | 406.4 g/mol nih.gov |

| CAS Number | 67667-71-4 medchemexpress.com |

| InChIKey | YKIDGUZXBGGNBZ-GUNZAYKBSA-N nih.gov |

Interactive Data Table: Investigated Biological Targets of Hirsutinolides

This table outlines the primary biological targets that have been the focus of hirsutinolide research.

| Target | Biological Role | Investigated Effect of Hirsutinolides |

| STAT3 | Transcription factor involved in cell proliferation, survival, and differentiation. nih.gov | Inhibition of DNA-binding activity, suppression of tumor growth. researchgate.netnih.gov |

| CYP2A6 | Enzyme primarily involved in nicotine metabolism. researchgate.net | Irreversible inhibition. researchgate.netmedchemexpress.com |

| MAO-A/MAO-B | Enzymes that metabolize monoamine neurotransmitters. medchemexpress.com | Inhibition. researchgate.netmedchemexpress.com |

| NF-κB | Transcription factor complex controlling inflammation and immune response. researchgate.net | Suppression of activation. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C19H24O7 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1 |

InChI Key |

VSNXXZXCVFUXKD-LYUOXOCJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 8alpha 2 Methylacryloyloxy Hirsutinolide

Botanical Sources of Hirsutinolide-Type Sesquiterpenoids: Focus on Vernonia cinerea and Related Species

Hirsutinolide-type sesquiterpenoids are characteristic secondary metabolites of the Asteraceae family, with the genus Vernonia being a particularly rich source. nih.gov The plant Vernonia cinerea (L.) Less., also known by its synonym Cyanthillium cinereum (L.) H. Rob., is a well-documented botanical source of 8alpha-(2-Methylacryloyloxy)hirsutinolide. tandfonline.comnih.gov This perennial herbaceous plant is found primarily in tropical regions and has been the subject of numerous phytochemical investigations that have led to the isolation of a diverse array of sesquiterpene lactones. mdpi.comresearchgate.net

Studies on the chemical constituents of V. cinerea have consistently reported the presence of various hirsutinolide derivatives. tandfonline.comresearchgate.net Research has successfully isolated not only this compound but also closely related analogues from different parts of the plant, including the aerial parts and flowers. tandfonline.comnih.govresearchgate.net The structural diversity of these compounds often involves variations in the ester side chain at the C-8 position and other substitutions on the sesquiterpenoid core. nih.govnih.govnih.gov

Beyond V. cinerea, other species within the tribe Vernonieae and the broader Asteraceae family are also known to produce hirsutinolides. For instance, species such as Lessingianthus rubricaulis and Pseudelephantopus spiralis have been identified as sources of these compounds, contributing to the chemotaxonomic understanding of this plant family. nih.govresearchgate.net The presence of this class of compounds across related genera highlights their significance as chemotaxonomic markers. mdpi.com

Table 1: Representative Hirsutinolide-Type Sesquiterpenoids from Vernonia cinerea and Related Species

| Compound Name | Botanical Source | Reference |

|---|---|---|

| This compound | Vernonia cinerea | tandfonline.com |

| This compound-13-O-acetate | Vernonia cinerea | tandfonline.com |

| 8alpha-Tigloyloxyhirsutinolide | Vernonia cinerea | tandfonline.com |

| Vernolide-A | Vernonia cinerea | tandfonline.com |

| Vernolide-B | Vernonia cinerea | tandfonline.com |

| 8alpha-(4-Hydroxytigloyloxy)hirsutinolide | Vernonia cinerea | nih.govnih.gov |

| Cyanolides A-D | Cyanthillium cinereum | nih.govmdpi.com |

Advanced Extraction Methodologies for Natural Products

The initial step in isolating this compound from its botanical sources is a solid-liquid extraction process designed to efficiently remove the desired metabolites from the plant matrix. The choice of extraction method and solvent is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.

Solvent Extraction: This is the most conventional approach, involving the maceration or soaking of dried and powdered plant material in a suitable organic solvent. iipseries.org Solvents such as methanol (B129727), ethanol (B145695), hexane (B92381), and ethyl acetate (B1210297) are commonly used. tandfonline.commfu.ac.th For sesquiterpenoids, extraction is often performed sequentially with solvents of increasing polarity to achieve a preliminary fractionation of the extract. For example, a crude methanol or ethanol extract is often partitioned between hexane and water, followed by further partitioning of the aqueous layer with solvents like chloroform (B151607) or ethyl acetate. nih.govnih.gov The hirsutinolide-type compounds, including this compound, are typically enriched in the medium-polarity fractions, such as the ethyl acetate or chloroform extracts. tandfonline.comnih.gov

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique, SFE utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. iipseries.org By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific classes of compounds. SFE is advantageous as it avoids the use of toxic organic solvents and typically yields a cleaner extract. The efficiency of SFE for extracting terpenoids has been shown to be significantly higher than conventional methods like Soxhlet extraction. researchgate.net

Solvent Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique for the isolation of volatile and semi-volatile compounds from complex matrices. nih.gov While primarily used for flavor and fragrance analysis, it can be adapted for the gentle extraction of thermally labile compounds like some sesquiterpenoids, minimizing the risk of degradation. nih.gov

Chromatographic and Separation Techniques for this compound Purification

Following extraction, the resulting crude extract contains a complex mixture of phytochemicals that requires further separation to isolate the pure this compound. Multi-step chromatographic techniques are essential for this purification process. iipseries.org

Column Chromatography (CC): This is the foundational technique for the large-scale fractionation of plant extracts. The extract is passed through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net A mobile phase (solvent or solvent mixture) is used to elute the compounds based on their polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, allows for the separation of compounds into different fractions. For hirsutinolides, typical solvent systems include mixtures of hexane and ethyl acetate or chloroform and methanol. mfu.ac.th

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often mixtures of water with methanol or acetonitrile), is frequently employed to separate closely related sesquiterpenoid isomers. nih.gov The separation is monitored by a detector, typically UV-Vis or mass spectrometry (MS), allowing for the collection of highly pure fractions of the target compound. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that avoids the irreversible adsorption of the sample onto a solid stationary phase, leading to high sample recovery. researchgate.net HSCCC is particularly well-suited for the preparative separation of natural products. The selection of a suitable biphasic solvent system is crucial for a successful separation. Systems composed of n-hexane–ethyl acetate–methanol–water have proven effective for the isolation of sesquiterpenoid lactones from various plant sources. researchgate.net

The combination of these techniques, often involving initial fractionation by column chromatography followed by final purification using preparative HPLC or HSCCC, is a standard and effective strategy for obtaining pure this compound from its natural sources for further structural elucidation and scientific investigation. researchgate.netresearchgate.net

Structural Elucidation and Stereochemical Assignment of 8alpha 2 Methylacryloyloxy Hirsutinolide

Spectroscopic Techniques for Structural Characterization

The structural framework of 8alpha-(2-Methylacryloyloxy)hirsutinolide and its analogues is systematically pieced together using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and other spectroscopic methods. Each technique offers unique insights into the molecule's complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D, and Quantitative Approaches

NMR spectroscopy is the cornerstone for elucidating the planar structure of hirsutinolide-type sesquiterpenoids. nih.gov A comprehensive analysis involving one-dimensional (1D) and two-dimensional (2D) experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals for the hirsutinolide skeleton include those for methyl groups, olefinic protons, and protons attached to carbons bearing oxygen atoms. The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, the γ-lactone group, a characteristic feature of this compound class, is identified by its distinctive ¹³C NMR signals for the carbonyl carbon (C-12, ~δC 169.4), the olefinic carbons of the α,β-unsaturated system (C-6 and C-7, ~δC 146-148), and the exocyclic methylene carbon (C-11, ~δC 131.6). nih.gov

2D NMR: To establish the precise connectivity of the atoms, a suite of 2D NMR experiments is employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, allowing for the tracing of proton networks within the molecule. nih.gov

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, connecting molecular fragments that are not directly linked by proton-proton coupling. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry of the molecule by observing spatial correlations between key protons, such as those between H-8 and H-9β. nih.gov

The following table presents representative NMR data for the core hirsutinolide skeleton and the 8α-(2-Methylacryloyloxy) side chain, compiled from studies of closely related analogues.

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Hirsutinolide Core | ||

| 1 | ~75-85 | - |

| 2 | ~30-40 | ~1.8-2.2 (m) |

| 3 | ~35-45 | ~2.0-2.5 (m) |

| 4 | ~80-90 | - |

| 5 | ~45-55 | ~2.5-2.8 (m) |

| 6 | ~146.4 | ~7.5 (d) |

| 7 | ~147.5 | - |

| 8 | ~70-75 | ~5.5 (dd) |

| 9 | ~40-50 | ~2.2 (m, α), ~2.6 (m, β) |

| 10 | ~35-45 | ~2.0 (m) |

| 11 | ~131.6 | - |

| 12 | ~169.4 | - |

| 13 | ~60-70 | ~4.5-5.0 (m) |

| 14 | ~15-20 | ~1.2 (s) |

| 15 | ~20-25 | ~1.1 (d) |

| 8α-(2-Methylacryloyloxy) Side Chain | ||

| 1' | ~166-168 | - |

| 2' | ~135-137 | - |

| 3' | ~125-127 | ~5.6 (s), ~6.1 (s) |

| 4' | ~18-20 | ~1.9 (s) |

Note: Data are approximate and compiled from literature on hirsutinolide-type compounds for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govnih.gov For instance, a derivative, 8α-(2′Z-tigloyloxy)hirsutinolide, gave a molecular ion at m/z 401.1724 [M + Na]⁺, corresponding to the molecular formula C₂₀H₂₆O₇. nih.gov

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. For hirsutinolides, a characteristic fragmentation pattern involves the initial loss of the ester side chain at the C-8 position. ekb.eg This is followed by further fragmentation of the sesquiterpene core. These predictable fragmentation patterns can be used to identify the hirsutinolide skeleton in complex mixtures and to gain structural information about the side chains. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. Hirsutinolide-type sesquiterpenes, including this compound, possess an α,β-unsaturated γ-lactone ring system. This chromophore gives rise to a characteristic strong absorption in the UV spectrum, typically observed around 290 nm. nih.gov This absorption band is a key piece of evidence confirming the presence of the conjugated lactone group. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a hirsutinolide shows characteristic absorption bands that confirm its key structural features. nih.gov

Hydroxyl group (-OH): A broad absorption band in the region of 3300-3500 cm⁻¹. acgpubs.org

Carbonyl groups (C=O): Strong absorption bands are observed for the ester and lactone carbonyls. The α,β-unsaturated γ-lactone typically shows a C=O stretch at a high frequency, around 1760 cm⁻¹, while the ester carbonyl appears around 1735-1740 cm⁻¹. nih.govacgpubs.org

Carbon-carbon double bonds (C=C): Absorption bands in the region of 1640-1680 cm⁻¹ and around 1452 cm⁻¹ can be attributed to the C=C stretching vibrations of the lactone ring and the methylacryloyl side chain. nih.govacgpubs.org

Stereochemical Assignment Methodologies: X-ray Crystallography and Electronic Circular Dichroism (ECD)

While the spectroscopic techniques described above are powerful for determining the planar structure, establishing the three-dimensional arrangement of atoms (stereochemistry) requires specialized methods.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the relative stereochemistry of a molecule. mdpi.commdpi.comnih.govnih.gov If a suitable single crystal of the compound can be grown, this technique can map the precise position of every atom in the crystal lattice, providing an unambiguous assignment of the relative configuration at all chiral centers. nih.govresearchgate.net The relative configuration of the closely related 8α-tigloyloxy-hirsutinolide has been confirmed by X-ray crystallographic analysis, providing a solid reference for other hirsutinolides. nih.gov

Electronic Circular Dichroism (ECD): When single crystals cannot be obtained, or to determine the absolute configuration, ECD spectroscopy is a powerful alternative. researchgate.netresearchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting experimental ECD spectrum is then compared to spectra that are computationally predicted for possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. researchgate.netbeilstein-journals.org This method has been successfully applied to determine the absolute configurations of newly isolated hirsutinolide-type sesquiterpenoids. nih.govresearchgate.net

Comparative Structural Analysis of this compound and its Natural Derivatives

This compound belongs to a large family of structurally diverse hirsutinolide-type sesquiterpene lactones. These natural derivatives typically vary in the nature of the ester group at the C-8 position and may have other modifications, such as hydroxylation, epoxidation, or acetylation, at other positions on the sesquiterpene skeleton. researchgate.net

Common derivatives isolated from natural sources include:

8α-tigloyloxyhirsutinolide: This derivative features a tigloyl group at the C-8 position instead of a methylacryloyl group. nih.gov

8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate: A frequently isolated derivative where the primary alcohol at C-13 is acetylated. nih.gov

8α-hydroxyhirsutinolide: The parent compound where the C-8 position bears a simple hydroxyl group.

8α-(4-hydroxytigloyloxy)-hirsutinolide-13-O-acetate: A more complex derivative with a hydroxylated tigloyl side chain and an acetylated C-13 position. researchgate.net

Comparative analysis of the spectroscopic data (NMR, MS) across this family of compounds allows for the rapid identification of known derivatives and the structural elucidation of new ones. The core hirsutinolide skeleton provides a consistent spectroscopic fingerprint, while variations in the spectra pinpoint the location and identity of the different substituent groups.

Chemical Synthesis and Derivatization Strategies for Hirsutinolide Analogues

Total Synthesis Approaches to the Hirsutinolide Core Structure

While a direct total synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide has not been extensively reported, the synthesis of the structurally related vernolepin (B1683817) provides significant insights into potential strategies for assembling the hirsutinolide core. The challenges in synthesizing this class of molecules lie in the stereocontrolled construction of the ten-membered germacranolide ring and the installation of multiple stereocenters.

More recent synthetic endeavors in the broader class of germacranolides have focused on more efficient and stereoselective methods. For instance, the synthesis of molephantin (B1677396), a highly oxygenated germacranolide, was achieved in 12 steps and featured a highly diastereoselective intermolecular Barbier allylation and a Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the ten-membered ring. nih.gov This approach demonstrates a powerful strategy for controlling stereochemistry and efficiently constructing the macrocyclic core.

Furthermore, a semi-synthetic approach to (+)-vernolepin from the more abundant germacranolide (+)-minimolide highlights a pathway that mimics the proposed biogenetic route. researchgate.net This four-step synthesis, involving a Cope rearrangement, two oxidations, and selective hydrolysis, achieved a respectable yield and underscores the potential of utilizing readily available natural products as starting materials for accessing more complex targets. researchgate.net Such a strategy could be envisioned for the hirsutinolide core, potentially starting from a more common vernolide-type precursor.

The general biosynthetic pathway to sesquiterpene lactones involves the cyclization of farnesyl diphosphate (B83284) to a germacrene precursor, followed by a series of oxidations and lactonization. wur.nl Synthetic strategies that are biomimetic, mirroring these natural processes, often prove to be effective in achieving the desired stereochemistry of the core structure.

Semi-synthetic Modifications of this compound

Semi-synthetic modification of naturally occurring hirsutinolides, including this compound, has been a fruitful avenue for generating analogues with tailored biological activities. These modifications primarily target the hydroxyl and ester functionalities of the molecule, allowing for the exploration of structure-activity relationships (SAR).

A significant body of work has focused on the modification of the ester groups at the C-8 and C-13 positions of the hirsutinolide scaffold. For instance, a series of semi-synthetic analogues were generated from hirsutinolide-13-O-acetate and 8alpha-hydroxy-13-O-acetylhirsutinolide. The conventional Steglich esterification protocol has been employed to introduce a variety of acyl groups at the C-13 position, leading to the creation of a library of derivatives with varying lipophilicity and steric bulk. organicchemistrydata.org

The rationale behind these modifications is often to enhance the interaction of the hirsutinolide scaffold with its biological targets. For example, the discovery that hirsutinolides can inhibit the STAT3 signaling pathway has driven the synthesis of derivatives with improved inhibitory activity. researchgate.netresearchgate.net

Below is a table summarizing some of the semi-synthetic modifications performed on the hirsutinolide core:

| Starting Material | Reagents and Conditions | Position of Modification | Type of Modification |

| Hirsutinolide-13-O-acetate | Various carboxylic acids, DCC, DMAP | C-13 | Esterification |

| 8alpha-hydroxy-13-O-acetylhirsutinolide | Acyl chlorides, pyridine | C-8 | Esterification |

| This compound | H2, Pd/C | Acryloyl double bond | Reduction |

| This compound | m-CPBA | Exocyclic methylene (B1212753) | Epoxidation |

These semi-synthetic approaches offer a more direct route to novel analogues compared to total synthesis, as they leverage the complex scaffold provided by nature.

Design and Synthesis of Novel this compound Derivatives for Biological Probing

The design and synthesis of novel derivatives of this compound are often guided by a specific biological hypothesis. A prime example is the development of hirsutinolide analogues as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in this design process. Early findings indicated that a lipophilic ester functionality at the C-13 position is crucial for STAT3 inhibitory activity. organicchemistrydata.org This led to the synthesis of a focused library of analogues with diverse ester side chains at this position. The goal was to optimize the interaction with a hydrophobic pocket in the STAT3 protein. researchgate.net

The SAR for hirsutinolide derivatives as STAT3 inhibitors can be summarized as follows:

C-13 Position: A bulky and lipophilic ester group is essential for potent STAT3 inhibition. organicchemistrydata.org

C-8 Position: A lipophilic side chain at this position also contributes significantly to anticancer activity. organicchemistrydata.org

C-1 Position: The presence of a methoxy (B1213986) group at C-1 can enhance cell-type specificity and selectivity. organicchemistrydata.org

Molecular modeling and NMR studies have provided further insights into the binding mode of these derivatives with STAT3, suggesting that the ester side chains at positions 8 and 13 engage in hydrophobic interactions with the protein. researchgate.net

The following table presents a selection of synthesized this compound derivatives and their reported biological activities:

| Derivative | Modification | Biological Target | Key Finding |

| 13-O-decanoyl-hirsutinolide | Esterification at C-13 | STAT3 | Increased lipophilicity enhances STAT3 inhibition. researchgate.netorganicchemistrydata.org |

| 8alpha-propionyloxy-13-O-acetylhirsutinolide | Esterification at C-8 | STAT3 | Modification at C-8 influences overall anticancer activity. organicchemistrydata.org |

| 1-demethoxy-1-hydroxy-hirsutinolide | Demethylation at C-1 | STAT3 | Affects cell-type specificity. organicchemistrydata.org |

This rational design approach, combining chemical synthesis with biological evaluation and computational modeling, is a powerful strategy for developing potent and selective therapeutic agents based on the hirsutinolide scaffold.

Regioselective and Stereoselective Synthetic Methodologies

The application of regioselective and stereoselective synthetic methodologies is paramount in the synthesis and modification of complex natural products like this compound. The presence of multiple reactive sites and stereocenters necessitates precise control over chemical transformations.

Regioselectivity:

In the context of semi-synthetic modifications of hirsutinolides, regioselectivity is crucial when differentiating between multiple hydroxyl groups or other reactive functionalities. For instance, the preferential acylation of the C-13 hydroxyl group over other potential sites is a key step in the synthesis of many active analogues. This selectivity can be influenced by several factors, including the steric accessibility of the hydroxyl group and the choice of reagents and reaction conditions. While not explicitly detailed for hirsutinolides, studies on the regioselective acylation of other polyol sesquiterpenoids often employ enzymatic or protecting group strategies to achieve site-specific modifications. nih.gov

Stereoselectivity:

The control of stereochemistry is fundamental to the synthesis of the hirsutinolide core and its derivatives. The biological activity of these molecules is often highly dependent on their absolute and relative stereochemistry.

In the context of total synthesis, diastereoselective reactions are employed to set the various stereocenters of the molecule. For example, the Barbier allylation used in the synthesis of molephantin proceeded with high diastereoselectivity, which was critical for establishing the correct relative stereochemistry of the side chain. nih.gov

For semi-synthetic modifications, stereoselectivity is important when introducing new stereocenters or modifying existing ones. For example, the reduction of a ketone to a secondary alcohol can lead to two diastereomers. The use of stereoselective reducing agents, such as those guided by a nearby chiral center (substrate-controlled) or chiral catalysts, is essential to obtain the desired stereoisomer. While specific examples for hirsutinolide are scarce in the literature, the stereoselective reduction of ketones is a well-established methodology in organic synthesis. youtube.comyoutube.com

Similarly, the hydrogenation of a double bond in a hirsutinolide analogue would require stereoselective methods to control the facial selectivity of the hydrogen addition, leading to the formation of a specific diastereomer. nih.gov The choice of catalyst and solvent can significantly influence the stereochemical outcome of such reactions.

The development and application of advanced regioselective and stereoselective synthetic methods will continue to be a key enabler in the exploration of the chemical and biological space of hirsutinolide-type sesquiterpene lactones.

Mechanistic Investigations of 8alpha 2 Methylacryloyloxy Hirsutinolide S Biological Activities

Modulation of Enzyme Activities by 8alpha-(2-Methylacryloyloxy)hirsutinolide

Cytochrome P450 (CYP2A6) Inhibition: Kinetic and Irreversible Aspects

This compound, a hirsutinolide-type sesquiterpene lactone isolated from Vernonia cinerea, has been identified as a potent inhibitor of Cytochrome P450 2A6 (CYP2A6). nih.govnih.gov This enzyme is notably involved in the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. nih.gov

The inhibition of CYP2A6 by this compound is not merely competitive but occurs through a mechanism-based and irreversible mode. nih.govnih.gov This type of inhibition is characterized by its dependence on NADPH, time, and the concentration of the inhibitor, indicating that the compound is likely metabolized by CYP2A6 into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. nih.gov Studies have confirmed that the inhibition by hirsutinolides could not be reversed by methods such as dialysis or through the addition of potassium ferricyanide (B76249) or trapping agents. nih.gov

Kinetic studies have been performed to quantify the inactivation potential of the hirsutinolide class of compounds. The inactivation kinetic constant (K_I) values for hirsutinolides against CYP2A6 were found to be in the range of 5.32–15.4 µM. nih.gov

Table 1: Kinetic Parameters for CYP2A6 Inhibition by Hirsutinolides

| Compound Class | Target Enzyme | Inhibition Mode | Inactivation Kinetic (K_I) Range |

|---|---|---|---|

| Hirsutinolides | CYP2A6 | Mechanism-based, Irreversible | 5.32–15.4 µM |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Studies

In addition to its effects on CYP450 enzymes, this compound and related compounds have been evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov These enzymes are critical in the metabolism of neurotransmitters like dopamine (B1211576) and are therapeutic targets for conditions such as nicotine dependence. nih.govresearchgate.net

Research has shown that hirsutinolides exhibit inhibitory effects on both MAO isoforms. nih.gov While flavonoids isolated from the same plant source were generally more potent inhibitors of MAO-A, certain hirsutinolides demonstrated significant inhibition of MAO-B, with a potency comparable to some of the flavonoids. nih.gov This suggests a degree of selectivity in the interaction between different hirsutinolide structures and the two MAO isoforms.

Table 2: Monoamine Oxidase (MAO) Inhibition Profile

| Compound Class | Target Enzyme | Inhibitory Activity |

|---|---|---|

| Hirsutinolides | MAO-A | Inhibitory effect observed |

| Hirsutinolides | MAO-B | Inhibition comparable to some flavonoids |

Glycogen Synthase Kinase 3 (GSK3) Modulation

A comprehensive search of the available scientific literature did not yield specific information regarding the modulation of Glycogen Synthase Kinase 3 (GSK3) by this compound.

Impact on Signal Transduction Pathways

Inhibition of Signal Transducer and Activator of Transcription (STAT) Pathway: STAT3 and STAT2 Phosphorylation

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is a key focus of the mechanistic studies of hirsutinolides. nih.gov Constitutive activation of STAT3 is a molecular aberration that supports the malignancy of aggressive tumors like human glioma. nih.govnih.gov

The hirsutinolide series, including this compound (referred to as compound 6 or 22 in some studies), has been shown to strongly inhibit STAT3 signaling. nih.govgrantome.com The mechanism of this inhibition is direct interference with the STAT3:STAT3 DNA-binding activity. nih.gov Structural and molecular modeling analyses suggest that hirsutinolides bind directly to the STAT3 protein. nih.gov This inhibitory action prevents the transient tyrosine phosphorylation by Janus kinases (JAKs) that normally leads to STAT dimerization, nuclear translocation, and gene regulation. nih.gov

Structure-activity relationship studies indicate that a lipophilic ester group at position 13 of the hirsutinolide scaffold is crucial for this STAT3-inhibitory activity. nih.govnih.gov This inhibition of STAT3 function by active hirsutinolides has been shown to suppress malignant phenotypes, such as the growth of human glioma and breast cancer cells, both in vitro and in vivo. nih.govnih.govgrantome.com While much of the research has focused on STAT3, studies on closely related hirsutinolide analogues have also demonstrated an ability to suppress the phosphorylation of constantly activated STAT2, indicating a broader effect on the STAT pathway.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition and Nitric Oxide (NO) Production

The Nuclear Factor-kappa B (NF-κB) pathway is another signaling cascade reportedly modulated by hirsutinolides. It has been noted in the literature that treatment with certain hirsutinolides and other sesquiterpene lactones can lead to the modulation of the NF-κB pathway, which is associated with anti-inflammatory and anti-carcinogenic effects. nih.gov

However, detailed mechanistic studies specifically elucidating how this compound inhibits the NF-κB pathway or its subsequent impact on the production of inflammatory mediators like nitric oxide (NO) were not available in the reviewed literature.

Cellular and Molecular Responses to this compound

Regulation of Gene and Protein Expression: GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, Importin α-2

The cellular response to bioactive compounds is often mediated by complex changes in gene and protein expression. However, specific research detailing the regulatory effects of this compound on the expression of General Control of Amino Acid Synthesis Protein 1 (GCN1), Microtubule-Associated Protein 1B (MAP1B), Heat Shock Protein 105 (Hsp105), Glucose-6-Phosphate Dehydrogenase (G6PD), Vimentin, Thioredoxin Reductase 1 (TrxR1), or Importin α-2 has not been identified in the available search results. The regulation of these specific molecular targets by this particular hirsutinolide derivative remains an area for future investigation.

Cell Cycle Modulation and Anti-Proliferative Effects in Research Models

Hirsutinolide derivatives have demonstrated notable anti-proliferative effects in various cancer cell models. A closely related compound, 8alpha-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate , has shown antiproliferative activity against human breast cancer cell lines. medchemexpress.com

| Cell Line | Compound | IC50 Value | Assay Duration |

| MCF-7 | 8alpha-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate | 6.8 µM | 72 hours |

| MDA-MB-231 | 8alpha-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate | 5.2 µM | 72 hours |

Data sourced from Cyquant assay results. medchemexpress.com

Further mechanistic insights come from studies on another related sesquiterpene lactone, 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) , isolated from Vernonia cinerea. This compound was found to preferentially inhibit the proliferation of oral squamous cell carcinoma (HSC4) cells over lung carcinoma (A549) and normal oral cells. elsevierpure.comnih.govresearchgate.net The anti-proliferative mechanism involves the induction of cell cycle arrest at the G2/M phase. elsevierpure.comnih.govresearchgate.net This arrest is a direct consequence of the decreased expression of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 1/2 (CDK1/2) and Cyclin B1. elsevierpure.comresearchgate.net The study revealed that this downregulation is triggered by the ability of 8αTGH to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and, notably, the constitutively activated STAT2 found in HSC4 cells. elsevierpure.comnih.govresearchgate.net Inhibition of STAT2 subsequently leads to the downregulation of Interferon-Stimulated Gene 15 (ISG15) and its conjugates, culminating in the observed G2/M arrest. elsevierpure.comnih.gov

Molecular Docking and Binding Affinity Studies of Hirsutinolide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aber.ac.ukmedpharmres.com This in silico method is instrumental in drug discovery for screening potential compounds and predicting their binding affinity and interaction with a specific protein target. aber.ac.uk It calculates a docking score, often representing the binding free energy, to estimate the strength of the interaction. aber.ac.uk

Despite the utility of this approach for elucidating potential mechanisms of action, specific molecular docking and binding affinity studies for this compound against its potential biological targets are not available in the current body of literature based on the performed searches. Such studies would be valuable to identify direct protein targets and explain the molecular basis for its observed biological activities.

Antimicrobial Mechanisms of this compound and Derivatives

Hirsutinolide-type sesquiterpenoid lactones, a class to which this compound belongs, are recognized for their biological activities, including antimicrobial properties. mdpi.comresearchgate.net Research on the extract of Elephantopus mollis, which contains a variety of hirsutinolide-like compounds, has shown that medium-polar fractions rich in these sesquiterpenoid lactones exhibit antibacterial activity. mdpi.comresearchgate.net

The primary antimicrobial mechanism attributed to sesquiterpenoid lactones is their ability to interact with microbial proteins. mdpi.com The α-methylene-γ-butyrolactone moiety, a characteristic feature of many of these compounds, is a key electrophilic site. mdpi.com This structure can readily undergo a Michael-type addition reaction with nucleophilic groups present in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in enzymes and other proteins. mdpi.com This covalent binding can lead to the inactivation of essential microbial enzymes and proteins, disrupting critical cellular functions and ultimately resulting in the inhibition of microbial growth or cell death. mdpi.com

Structure Activity Relationship Sar Studies of 8alpha 2 Methylacryloyloxy Hirsutinolide and Its Analogues

Correlating Structural Features with Enzyme Inhibition Profiles

The inhibitory activity of the hirsutinolide class of compounds is intrinsically linked to their specific structural characteristics, with a notable focus on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). Studies have demonstrated that the hirsutinolide scaffold alone is not sufficient to exert STAT3-inhibitory effects. The presence of lipophilic side chains at positions C-8 and C-13 of the molecule is a critical determinant for activity.

A comparative analysis of various hirsutinolide analogues reveals a clear pattern. For instance, hirsutinolides such as 8-angeloyloxy-13-O-acetylhirsutinolide and 8-(2-methylacryloyloxy)-13-O-acetylhirsutinolide show direct interference with STAT3:STAT3 DNA-binding activity. In contrast, the bare hirsutinolide scaffold, as seen in compound 14 from a referenced study, lacks this inhibitory capability. This highlights the essential role of the ester functionalities at C-8 and C-13. Furthermore, active hirsutinolides have been shown to preferentially inhibit STAT3 over other members of the STAT family, such as STAT1 or STAT5, indicating a degree of selectivity.

| Compound Feature | Example Compound(s) | STAT3 DNA-Binding Inhibition |

|---|---|---|

| Hirsutinolide Scaffold Only | Compound 14 (in study) | Inactive |

| Lipophilic Side Chains at C-8 and C-13 | 8alpha-(2-Methylacryloyloxy)hirsutinolide, 8-angeloyloxy-13-O-acetylhirsutinolide | Active |

| Lipophilic Group at C-13 Only | Various Analogues | Active and Sufficient for Activity |

| Lipophilic Group at C-8 Only | Various Analogues | Insufficient for Activity |

Elucidating Key Pharmacophores for STAT Pathway Modulation

The modulation of the STAT pathway by hirsutinolides is dependent on key pharmacophoric elements. The primary features responsible for bioactivity are the lipophilic ester groups at positions C-8 and C-13. These side chains appear to be crucial for the molecule's ability to bind directly to the STAT3 protein, as suggested by molecular modeling and nuclear magnetic resonance structural analyses.

Influence of Substituents, e.g., Lipophilic Ester Groups at Position 13, on Biological Potency

The biological potency of hirsutinolide analogues is heavily influenced by the substituents at specific positions, with the lipophilic ester group at C-13 being of paramount importance.

Position 13: SAR studies have unequivocally shown that a bulky and lipophilic ester group at the C-13 position is not only beneficial but essential for STAT3 inhibition and the resulting anticancer activity. Its presence is considered both necessary and sufficient to confer inhibitory action.

Position 1: Further refinement of the SAR has indicated that a methoxy (B1213986) group at the C-1 position can enhance cell-type specificity and selectivity, suggesting its involvement in fine-tuning the molecule's interaction with its biological target or influencing its cellular uptake.

| Position | Substituent Type | Effect on Biological Potency |

|---|---|---|

| C-13 | Bulky, lipophilic ester group | Essential for STAT3 inhibition |

| C-8 | Lipophilic side chain | Contributes to overall potency |

| C-1 | Methoxy group | Enhances cell-type specificity and selectivity |

Stereochemical Requirements for Observed Bioactivities

The biological activity of natural products is fundamentally dependent on their three-dimensional structure. Hirsutinolides are stereochemically rich and complex molecules, and their specific spatial arrangement is critical for their bioactivity. Natural products are typically biosynthesized in an enantiomerically pure form, and it is this single, defined stereoisomer that is responsible for the observed biological effects.

Future Research Directions and Translational Perspectives for 8alpha 2 Methylacryloyloxy Hirsutinolide

Expanding the Scope of Biological Target Identification for Hirsutinolides

Current research indicates that hirsutinolides, including 8alpha-(2-Methylacryloyloxy)hirsutinolide, can modulate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. nih.govnih.gov However, the full spectrum of their biological targets is likely broader and warrants a more comprehensive investigation. nih.gov Identifying these targets is fundamental to understanding the complete mechanism of action of these compounds.

Modern approaches to target identification can be leveraged for this purpose. The use of chemical probes, which involves modifying the hirsutinolide structure to facilitate the identification of binding partners, can be a powerful tool. frontiersin.org Additionally, computational methods, such as in silico screening against protein databases, can predict potential targets and guide experimental validation. frontiersin.org

Advanced proteomic techniques like the Cellular Thermal Shift Assay (CETSA), especially when combined with methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offer a way to identify drug targets in a more physiologically relevant cellular environment. frontiersin.org These approaches, supported by quantitative mass spectrometry, can significantly improve the accuracy and efficiency of target discovery for hirsutinolides. frontiersin.org

Table 1: Identified and Potential Biological Targets of Hirsutinolides

| Target Protein | Cellular Function | Level of Evidence | Reference |

| STAT3 | Signal transduction and gene expression | Direct binding has been confirmed. | nih.govnih.gov |

| Hsp105 | A chaperone protein involved in protein folding. | Altered expression has been observed. | nih.gov |

| Vimentin | An intermediate filament protein involved in maintaining cell structure. | Altered expression has been observed. | nih.gov |

| GCN1 | A translational activator. | Repressed expression has been observed. | nih.gov |

| MAP1B | A microtubule-associated protein. | Repressed expression has been observed. | nih.gov |

| TrxR1 | Thioredoxin reductase, which is involved in redox regulation. | Repressed expression has been observed. | nih.gov |

| G6PD | Glucose-6-phosphate dehydrogenase. | Altered expression has been observed. | nih.gov |

| Importin α-2 | A protein involved in nuclear import. | Upregulated expression has been observed. | nih.gov |

Investigating Novel Biosynthetic Enzyme Pathways

The formation of hirsutinolides in plants occurs through intricate biosynthetic pathways. While the general routes for the synthesis of their parent compounds, sesquiterpenoid lactones, are known to involve the mevalonate (B85504) and non-mevalonate pathways, the specific enzymes that catalyze the unique structural modifications of hirsutinolides are not yet fully understood. researchgate.net Future research should focus on the identification and characterization of these novel enzymes, such as specific C-S lyases. mdpi.com

A deeper understanding of these enzymatic pathways could pave the way for metabolic engineering approaches to enhance the production of hirsutinolides in their natural plant sources or in engineered microbial systems. researchgate.net Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are invaluable for identifying the intermediates and final products of these complex pathways. researchgate.net

Development of Advanced Synthetic Routes for Complex Analogues

The chemical synthesis of hirsutinolide analogues has already proven to be a fruitful strategy for improving their biological activity. nih.gov For example, research has shown that a lipophilic ester group at a specific position (C-13) is important for their ability to inhibit STAT3. nih.govnih.gov The development of more sophisticated and efficient synthetic methods will be crucial for creating a wider variety of complex analogues. beilstein-journals.orgbeilstein-journals.org

Future synthetic efforts could employ strategies like multi-component reactions and the use of innovative catalysts to build diverse molecular libraries based on the hirsutinolide scaffold. researchgate.netmdpi.com This will enable a more thorough exploration of the structure-activity relationships (SAR) of these compounds, which is essential for designing analogues with improved potency, selectivity, and drug-like properties. nih.govresearchgate.net

Exploration of Hirsutinolides in Multi-Target Modulations

The ability of hirsutinolides to affect the expression of multiple proteins suggests that they may function as multi-target agents. nih.govnih.govresearchgate.net This is a particularly attractive feature for the treatment of complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient. nih.gov Future studies should be designed to systematically investigate the multi-target effects of this compound and its derivatives.

This can be accomplished through the use of global proteomic analyses and immunoblotting to assess changes in protein expression in cells treated with these compounds. nih.gov A better understanding of how hirsutinolides interact with multiple cellular targets will provide a more comprehensive picture of their mechanisms of action and could uncover new therapeutic possibilities. Computational approaches like molecular docking can also be used to predict and analyze the binding of hirsutinolides to a range of protein targets. nih.gov

Emerging Methodologies for Hirsutinolide Research

The field of hirsutinolide research can benefit greatly from the adoption of emerging analytical and experimental technologies. High-resolution mass spectrometry techniques, such as electrospray ionization-quadrupole time-of-flight mass spectrometry (ESI-QTof-MS), can provide detailed structural information and allow for the differentiation of various hirsutinolide-type and other sesquiterpenoid lactone structures within complex mixtures. nih.govmdpi.com This is particularly useful for the discovery of new hirsutinolides from natural sources.

In addition, the use of green extraction techniques, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), can lead to more environmentally friendly and efficient methods for isolating these compounds from plant materials. mdpi.com For the biological evaluation of hirsutinolides, the use of three-dimensional (3D) spheroid cell culture models can offer a more accurate representation of the in vivo tumor microenvironment compared to traditional two-dimensional cell cultures. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8α-(2-Methylacryloyloxy)hirsutinolide in laboratory settings?

- Methodological Answer :

- Use NIOSH (US) or EN166 (EU) -certified face shields and safety glasses to prevent ocular exposure.

- Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use, and follow proper removal techniques to avoid skin contact .

- Employ flame-retardant, antistatic protective clothing to mitigate fire hazards and chemical splashes.

- Conduct work in a fume hood with adequate ventilation, adhering to institutional biosafety guidelines. This compound is intended strictly for R&D and not for human/animal use .

Q. How should researchers design initial experiments to synthesize 8α-(2-Methylacryloyloxy)hirsutinolide?

- Methodological Answer :

- Start with small-scale reactions (e.g., 0.1–1 mmol) to optimize yield and minimize reagent waste.

- Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, reaction time). For example, a 2^k factorial design can efficiently screen parameters with minimal trials .

- Reference literature protocols for hirsutinolide derivatives to adapt reaction conditions (e.g., microwave-assisted synthesis for sterically hindered intermediates) .

Q. What analytical techniques are essential for characterizing 8α-(2-Methylacryloyloxy)hirsutinolide?

- Methodological Answer :

- NMR (¹H/¹³C, 2D-COSY/HMBC) : Confirm regioselectivity of the methylacryloyloxy group at C-8α and distinguish hirsutinolide’s sesquiterpene backbone.

- HRMS (ESI-TOF) : Verify molecular formula and detect trace impurities.

- X-ray crystallography : Resolve stereochemical ambiguities; full structural data should be archived in repositories like IUCrData for peer validation .

- HPLC-PDA/ELSD : Assess purity (>95% by area normalization) before biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 8α-(2-Methylacryloyloxy)hirsutinolide across studies?

- Methodological Answer :

- Conduct meta-analysis of raw datasets (e.g., IC₅₀ values, cytotoxicity thresholds) to identify confounding variables (e.g., cell line variability, solvent effects).

- Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and use positive/negative controls to calibrate assays.

- Apply multivariate regression to isolate structure-activity relationships (SARs), particularly the role of the methylacryloyl group in modulating target affinity .

Q. What computational strategies enhance mechanistic studies of 8α-(2-Methylacryloyloxy)hirsutinolide’s reactivity?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways, such as esterification kinetics or degradation under acidic conditions.

- Integrate machine learning (e.g., QSAR models) to predict metabolic stability or off-target interactions.

- Cross-validate computational results with in situ spectroscopic data (e.g., FT-IR monitoring of carbonyl intermediates) .

Q. How can researchers optimize large-scale purification of 8α-(2-Methylacryloyloxy)hirsutinolide while maintaining stereochemical integrity?

- Methodological Answer :

- Implement countercurrent chromatography (CCC) with heptane/ethyl acetate/MeOH/water gradients to separate diastereomers.

- Use process analytical technology (PAT) for real-time monitoring of column efficiency and solvent recovery.

- Apply DoE-guided crystallization (e.g., varying antisolvent addition rates) to maximize yield and minimize epimerization .

Q. What cross-disciplinary methodologies are critical for studying 8α-(2-Methylacryloyloxy)hirsutinolide’s ecological interactions?

- Methodological Answer :

- Combine metabolomics (LC-MS/MS) and microbial co-culture assays to map allelopathic effects in plant-microbe systems.

- Use isotope tracing (¹³C/²H) to track compound degradation in soil matrices and assess environmental persistence.

- Collaborate with computational ecologists to build agent-based models predicting ecological impacts under varying climatic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.